

Full spectroscopic characterization of 2,5-Dichloro-4-nitroaniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,5-Dichloro-4-nitroaniline

Cat. No.: B1582098

[Get Quote](#)

A Comparative Spectroscopic Guide to 2,5-Dichloro-4-nitroaniline

This technical guide offers a comprehensive spectroscopic characterization of **2,5-dichloro-4-nitroaniline**, a key intermediate in the synthesis of dyes, pigments, and pharmaceuticals.^[1] For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's spectroscopic signature is paramount for identity confirmation, purity assessment, and quality control. This document provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Ultraviolet-Visible (UV-Vis) spectra of **2,5-dichloro-4-nitroaniline**.

To provide a richer context, this guide presents a comparative analysis with structurally related isomers: 2-chloro-4-nitroaniline and 2,6-dichloro-4-nitroaniline, as well as the parent compound, p-nitroaniline. This comparison will elucidate the influence of the number and position of chloro substituents on the spectroscopic properties, offering valuable insights for isomeric differentiation.

Molecular Structure and Spectroscopic Overview

The arrangement of the amino (-NH₂), nitro (-NO₂), and chloro (-Cl) groups on the benzene ring dictates the unique electronic and vibrational properties of **2,5-dichloro-4-nitroaniline**, which are in turn reflected in its spectroscopic data.

Caption: Molecular structure of **2,5-Dichloro-4-nitroaniline**.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **2,5-dichloro-4-nitroaniline** and its selected comparators. This data is essential for understanding the influence of substituent positions on the spectral properties.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3)

Compound	Ar-H Chemical Shifts (δ , ppm)	NH ₂ Chemical Shift (δ , ppm)
2,5-Dichloro-4-nitroaniline	7.95 (s, 1H), 6.85 (s, 1H)	4.85 (br s, 2H)
2-Chloro-4-nitroaniline	8.12 (d, 1H), 7.45 (dd, 1H), 6.80 (d, 1H)	4.80 (br s, 2H)
2,6-Dichloro-4-nitroaniline	8.05 (s, 2H)	5.10 (br s, 2H)
p-Nitroaniline	8.10 (d, 2H), 6.65 (d, 2H)	4.30 (br s, 2H)

Table 2: ^{13}C NMR Spectroscopic Data (DMSO-d_6)

Compound	Aromatic Carbon Chemical Shifts (δ , ppm)
2,5-Dichloro-4-nitroaniline	148.2, 140.1, 131.5, 126.3, 118.9, 115.7
2-Chloro-4-nitroaniline	150.1, 138.2, 126.1, 125.8, 118.2, 115.3
2,6-Dichloro-4-nitroaniline	145.9, 143.2, 125.5, 119.8
p-Nitroaniline	155.8, 135.7, 126.5, 112.4

Table 3: Key FT-IR Absorption Bands (cm^{-1})

Functional Group	2,5-Dichloro-4-nitroaniline	2-Chloro-4-nitroaniline	2,6-Dichloro-4-nitroaniline	p-Nitroaniline
N-H Stretching	3480, 3370	3490, 3380	3485, 3375	3481, 3365
Aromatic C-H Stretching	~3100	~3100	~3100	~3080
Asymmetric NO ₂ Stretching	~1520	~1510	~1530	~1500
Symmetric NO ₂ Stretching	~1340	~1345	~1350	~1335
Aromatic C=C Stretching	~1600, 1470	~1610, 1475	~1590, 1460	~1600, 1480
C-N Stretching	~1300	~1280	~1290	~1310
C-Cl Stretching	~820, 740	~830	~810	-

Table 4: UV-Visible Spectroscopic Data

Compound	Solvent	λ _{max} (nm)
2,5-Dichloro-4-nitroaniline	Ethanol	~380
2-Chloro-4-nitroaniline	Ethanol	~390
2,6-Dichloro-4-nitroaniline	Ethanol	~370
p-Nitroaniline	Ethanol	~373

In-Depth Spectroscopic Analysis

FT-IR Spectroscopy

The FT-IR spectrum of **2,5-dichloro-4-nitroaniline** provides critical information about its functional groups. The presence of two distinct peaks in the 3300-3500 cm⁻¹ region is characteristic of the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group. The strong absorptions around 1520 cm⁻¹ and 1340 cm⁻¹ are assigned to the asymmetric and symmetric stretching vibrations of the nitro (-NO₂) group, respectively. The

aromatic C=C stretching vibrations are observed in the 1400-1600 cm⁻¹ range, while the C-Cl stretching vibrations typically appear in the fingerprint region below 850 cm⁻¹.

Comparative Analysis: The positions of the N-H and NO₂ stretching bands are influenced by the electronic effects of the chloro substituents. In 2,6-dichloro-4-nitroaniline, the steric hindrance from the two ortho-chloro groups can affect the planarity of the nitro group, leading to slight shifts in its absorption frequencies compared to the other isomers.

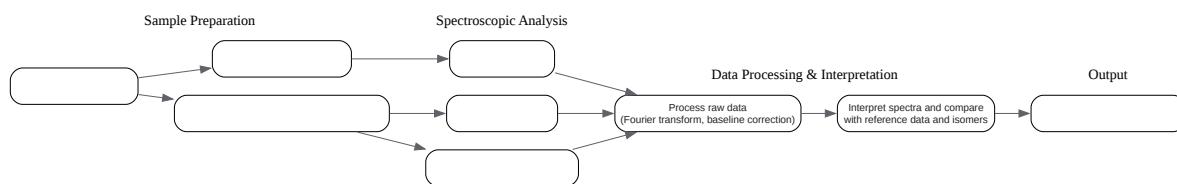
NMR Spectroscopy

¹H NMR: The ¹H NMR spectrum of **2,5-dichloro-4-nitroaniline** is relatively simple due to the symmetry of the substitution pattern. It displays two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. The broad singlet further downfield is attributed to the amine protons.

Comparative Analysis: The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic for distinguishing between the isomers. For instance, 2-chloro-4-nitroaniline exhibits a more complex splitting pattern (a doublet, a doublet of doublets, and a doublet) due to the different coupling interactions between the three aromatic protons. In contrast, 2,6-dichloro-4-nitroaniline shows a single singlet for its two equivalent aromatic protons.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum of **2,5-dichloro-4-nitroaniline** shows six distinct signals for the six aromatic carbons. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and chloro groups and the electron-donating effect of the amine group.

Comparative Analysis: The number of signals and their chemical shifts in the ¹³C NMR spectra are powerful tools for isomer differentiation. 2,6-dichloro-4-nitroaniline, with its higher symmetry, will exhibit fewer than six signals in its aromatic region. The specific chemical shifts of the carbon atoms directly attached to the substituents are particularly informative.


UV-Visible Spectroscopy

The UV-Vis spectrum of **2,5-dichloro-4-nitroaniline** in a polar solvent like ethanol exhibits a strong absorption band in the near-UV region. This absorption is primarily due to a $\pi \rightarrow \pi^*$ electronic transition with significant intramolecular charge transfer (ICT) character, from the electron-donating amino group to the electron-withdrawing nitro group.

Comparative Analysis: The position of the maximum absorption wavelength (λ_{max}) is sensitive to the substitution pattern. The presence of electron-withdrawing chloro groups can influence the energy of the molecular orbitals involved in the electronic transition. Generally, substituents that enhance the ICT character will cause a bathochromic (red) shift to a longer wavelength, while those that sterically hinder the conjugation can lead to a hypsochromic (blue) shift to a shorter wavelength. The λ_{max} of 2,6-dichloro-4-nitroaniline is at a shorter wavelength compared to the other isomers, which can be attributed to the steric hindrance from the two ortho-chloro groups disrupting the planarity and conjugation of the molecule.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible spectroscopic analysis of **2,5-dichloro-4-nitroaniline** and its isomers.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **2,5-Dichloro-4-nitroaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the analyte in approximately 0.7 mL of deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6). Filter the solution into a clean 5 mm NMR tube.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

- ^1H NMR Acquisition:
 - Acquire a standard single-pulse ^1H NMR spectrum.
 - Typical spectral width: -2 to 12 ppm.
 - Number of scans: 16.
 - Relaxation delay: 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical spectral width: 0 to 200 ppm.
 - Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio.
 - Relaxation delay: 2-5 seconds.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For solid samples, use the KBr pellet method. Mix a small amount of the sample (approx. 1 mg) with dry potassium bromide (KBr) powder (approx. 100 mg) and press it into a thin, transparent disc using a hydraulic press.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum typically in the range of 4000-400 cm^{-1} . A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands for the various functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of the analyte in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile). The concentration should be adjusted to obtain an absorbance reading within the linear range of the instrument (typically between 0.2 and 1.0).
- Instrumentation: Use a double-beam UV-Vis spectrophotometer.
- Data Acquisition: Scan the spectrum over a wavelength range of 200-500 nm. Use the pure solvent as a blank for baseline correction.
- Data Analysis: Determine the wavelength of maximum absorbance (λ_{max}) and the corresponding molar absorptivity (ϵ) if the concentration is known.

Conclusion

The comprehensive spectroscopic characterization of **2,5-dichloro-4-nitroaniline** presented in this guide, supported by a comparative analysis with its isomers, provides a robust framework for its unambiguous identification and differentiation. The distinct patterns observed in the FT-IR, ^1H NMR, ^{13}C NMR, and UV-Vis spectra, arising from the specific substitution on the aromatic ring, serve as unique molecular fingerprints. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality, reproducible data, which is fundamental to advancing research and development in the chemical and pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Dichloro-4-nitroaniline(99-30-9) IR Spectrum [m.chemicalbook.com]
- To cite this document: BenchChem. [Full spectroscopic characterization of 2,5-Dichloro-4-nitroaniline]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1582098#full-spectroscopic-characterization-of-2-5-dichloro-4-nitroaniline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com